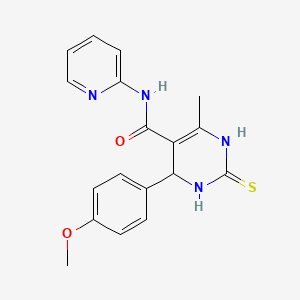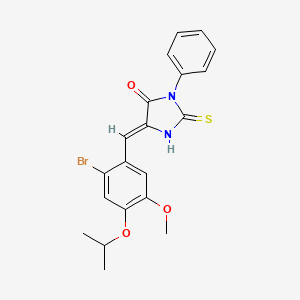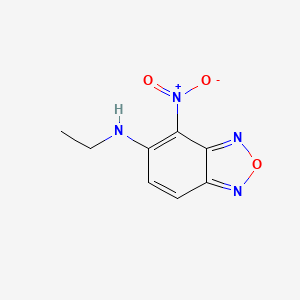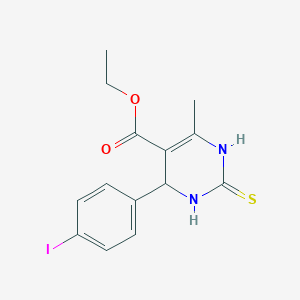![molecular formula C20H26N2O3S B4050430 3,4-dimethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide](/img/structure/B4050430.png)
3,4-dimethoxy-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbamothioyl)benzamide
Overview
Description
“N-[(1-adamantylamino)carbonothioyl]-3,4-dimethoxybenzamide” is a chemical compound that has been mentioned in the context of polymers carrying adamantyl substituents in their side chains . It’s also been discussed in the context of anti-inflammatory agents .
Synthesis Analysis
The synthesis of polymers carrying adamantyl substituents in their side chains has been described in a review . The synthetic methods for these polymers include typical polymer reactions of introducing adamantyl groups into existing polymers and the polymerization of monomers bearing pendant adamantyl groups .Chemical Reactions Analysis
The chemical reactions involving adamantyl substituents have been discussed in the context of polymer synthesis . The addition polymerization of adamantyl-containing vinyl monomers such as α-olefins, acetylenes, (meth)acrylates, (meth)acrylamides, vinyl ethers, 1,3-dienes, and styrenes is described .Scientific Research Applications
Palladium-Catalyzed Carbonylation Reactions
Palladium-catalyzed carbonylation reactions represent a crucial application area for N-[(1-adamantylamino)carbonothioyl]-3,4-dimethoxybenzamide. These reactions are foundational in organic chemistry, enabling the synthesis of complex molecules from simpler substrates. The process typically involves the carbonylation of aryl halides or alkenes in the presence of a palladium catalyst and a suitable ligand, where N-[(1-adamantylamino)carbonothioyl]-3,4-dimethoxybenzamide derivatives could act as ligands or intermediates, enhancing the reaction's efficiency and selectivity (Jennings et al., 2011).
Antiarrhythmic Activity
Research into the pharmacological properties of N-[(1-adamantylamino)carbonothioyl]-3,4-dimethoxybenzamide derivatives has identified their potential antiarrhythmic activity. A series of studies have synthesized new derivatives and evaluated their structure-activity relationships, finding compounds with significant antiarrhythmic effects. These findings could lead to the development of new treatments for arrhythmias, emphasizing the importance of these compounds in medicinal chemistry (Likhosherstov et al., 2014).
Host-Guest Chemistry
In materials science, the adamantyl group, a component of N-[(1-adamantylamino)carbonothioyl]-3,4-dimethoxybenzamide, has been explored for its role in host-guest chemistry. Adamantyl-containing compounds have been studied for their ability to form complexes with various hosts, such as cyclodextrins and pillar[5]arenes. These interactions are crucial for developing advanced materials with potential applications in drug delivery, molecular recognition, and sensor technology (Ogoshi et al., 2008).
Electroluminescent Materials
Adamantyl derivatives, including N-[(1-adamantylamino)carbonothioyl]-3,4-dimethoxybenzamide, have been investigated for their utility in creating electroluminescent materials. These materials are essential for optoelectronic devices such as organic light-emitting diodes (OLEDs), where the adamantyl moiety can improve thermal and morphological stability, enhancing device performance and lifespan (Hsiao et al., 2009).
Properties
IUPAC Name |
N-(1-adamantylcarbamothioyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-24-16-4-3-15(8-17(16)25-2)18(23)21-19(26)22-20-9-12-5-13(10-20)7-14(6-12)11-20/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H2,21,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFGPMSAXCQMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC23CC4CC(C2)CC(C4)C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-butan-2-yl-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B4050352.png)
![4-[(5-nitro-2,1,3-benzoxadiazol-4-yl)amino]benzoic acid](/img/structure/B4050354.png)
![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-3-butenamide](/img/structure/B4050376.png)

![methyl 4-[3-(tert-butylamino)-2-hydroxypropoxy]benzoate hydrochloride](/img/structure/B4050383.png)


![methyl 3-methyl-1-oxo-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4050396.png)
![N-(4-chlorophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B4050404.png)
![N-(4-{[(3,4-dimethylphenyl)amino]carbonyl}phenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4050409.png)


![4-(15-Methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B4050435.png)
